4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Scientific Research Applications
Nonlinear Optical Properties and Structural Analysis
The research on derivatives of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has demonstrated significant applications in the field of nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including a derivative closely related to this compound, has shown promising results. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the analysis. The findings indicated that these derivatives exhibit larger NLO properties compared to a standard molecule, highlighting their potential for optoelectronic and high-tech applications (Hussain et al., 2020).
Electroorganic Synthesis
Another study explored the electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives, which are structurally similar to this compound. This research demonstrated the potential of electroorganic synthesis in creating these derivatives with good yields and purity, indicating the versatility and efficiency of this synthesis method in producing compounds with potential applications in various fields, including pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).
Anticancer Activity
The exploration of this compound derivatives for anticancer activity has been a subject of interest. A study on the synthesis and antitumor activity of related pyrido[2,3-d]pyrimidine derivatives highlighted the potential of these compounds as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain cancer models. This suggests the therapeutic potential of this compound derivatives in cancer treatment (Grivsky et al., 1980).
Bioactivity and Pharmaceutical Applications
Benzofuro[3,2-d] pyrimidine derivatives, including those related to this compound, have been reviewed for their significant importance in the synthesis of pharmaceuticals. These compounds exhibit a range of activities such as antibacterial, anti-inflammatory, anticancer, and memory enhancement. The review of preparation methods and future prospects for these compounds indicates their vital role in drug development and therapeutics (Xu Wei-ming, 2010).
Mechanism of Action
Target of Action
Similar compounds, such as furo[2,3-d]pyrimidine based chalcones, have demonstrated potent anti-cancer activities . These compounds often target proteins or enzymes that are crucial for cancer cell survival and proliferation .
Mode of Action
For instance, some furo[2,3-d]pyrimidine based chalcones have shown to inhibit tubulin polymerization, disrupt cell cycle, and induce apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis . These compounds can induce cell shrinkage, chromatin condensation, and nuclear and cell fragmentation, leading to the formation of apoptotic bodies .
Result of Action
Related compounds have been shown to exert cytotoxic activities against various cancer cell lines . They can induce significant alterations in cell cycle progression and apoptosis within cancer cells .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKCTIZESVIED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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